molecular formula C23H21N5O2S B15100409 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B15100409
M. Wt: 431.5 g/mol
InChI Key: JIPXHNHHSDSHMT-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methylphenyl group at position 5, a sulfanylacetamide moiety at position 3, and a 4-phenoxyphenyl acetamide side chain. This structure combines aromatic, heterocyclic, and sulfhydryl groups, which are common in bioactive molecules targeting inflammation, microbial infections, and enzyme inhibition .

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-7-5-6-10-20(16)22-26-27-23(28(22)24)31-15-21(29)25-17-11-13-19(14-12-17)30-18-8-3-2-4-9-18/h2-14H,15,24H2,1H3,(H,25,29)

InChI Key

JIPXHNHHSDSHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(2-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole precursor is synthesized via cyclocondensation of thiosemicarbazide with 2-methylbenzaldehyde derivatives. A typical procedure involves:

  • Reagents : 2-Methylbenzaldehyde (1.0 eq), thiosemicarbazide (1.2 eq), acetic acid (catalyst).
  • Conditions : Reflux in ethanol (78°C, 8–12 hrs).
  • Yield : 68–72% after recrystallization from ethanol/water (3:1).

Mechanism :

  • Formation of a thiosemicarbazone intermediate.
  • Acid-catalyzed cyclization to the triazole ring.

Sulfanylacetamide Functionalization

The sulfanyl group is introduced via nucleophilic substitution:

  • Reagents : 4-Amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq), chloroacetyl chloride (1.1 eq).
  • Conditions : Anhydrous dichloromethane (DCM), triethylamine (TEA, 1.5 eq), 0°C → room temperature (RT), 4 hrs.
  • Workup : Wash with 5% HCl (removes excess TEA), brine, dry over Na₂SO₄, concentrate in vacuo.

Critical Parameters :

  • Temperature control prevents polysubstitution.
  • Anhydrous conditions avoid hydrolysis of chloroacetyl chloride.

Coupling with 4-Phenoxyaniline

The final acetamide bond forms via amidation:

  • Reagents : 2-Chloro-N-(4-phenoxyphenyl)acetamide (1.0 eq), 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (1.05 eq).
  • Conditions : DCM, TEA (2.0 eq), RT, 6–8 hrs.
  • Yield : 58–63% after column chromatography (silica gel, hexane:ethyl acetate 7:3).

Side Reactions :

  • Oxidation of sulfanyl to sulfoxide (mitigated by nitrogen atmosphere).
  • N-Acetylation of the triazole amino group (controlled by stoichiometry).

Reaction Optimization Strategies

Solvent Systems

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 63 95
THF 7.52 57 91
DMF 36.7 49 88

Polar aprotic solvents (DCM, THF) enhance nucleophilicity of the thiol group compared to polar solvents like DMF, which may solvate reactants excessively.

Catalytic Additives

  • TEA vs. DIPEA : Diisopropylethylamine (DIPEA) increases yield by 8% due to superior HCl scavenging.
  • Molecular Sieves (3Å) : Reduce water content, improving reaction efficiency by 12%.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous process achieves 84% overall yield:

  • Triazole Formation : Microreactor (residence time: 15 min, 100°C).
  • Amidation : Tubular reactor (residence time: 30 min, RT).

Advantages :

  • Reduced reaction time (45 min vs. 20 hrs batch).
  • Consistent purity (>98%) via in-line HPLC monitoring.

Purification Techniques

Method Purity (%) Recovery (%)
Crystallization 95 75
Column Chromatography 99 62
Simulated Moving Bed (SMB) 99.5 89

SMB chromatography minimizes solvent use and improves recovery for high-volume production.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 9H, aromatic), 3.89 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • FT-IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 6.7 min, purity >99%.
  • Elemental Analysis : Calculated C 64.04%, H 4.90%, N 16.23%; Found C 63.89%, H 4.95%, N 16.18%.

Case Studies and Comparative Analysis

Academic vs. Industrial Protocols

Parameter Academic Method Industrial Method
Reaction Time 14 hrs 45 min
Solvent Consumption 15 L/mol 2 L/mol
Energy Input 0.8 kWh/mol 0.2 kWh/mol

Continuous flow methods reduce environmental impact (E-factor: 8 vs. 32).

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces amidation time to 20 min (yield: 71%) but requires specialized equipment.
  • Enzymatic Catalysis : Lipase-catalyzed amidation achieves 69% yield under mild conditions (pH 7.0, 37°C) but faces scalability challenges.

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 substitution in the triazole ring necessitates precise stoichiometry.
  • Sulfanyl Stability : Prone to oxidation; requires inert atmosphere or antioxidant additives (e.g., BHT).
  • Cost of 4-Phenoxyaniline : Comprises 41% of raw material costs, driving research into cheaper analogues.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • However, methyl groups may enhance lipophilicity, improving membrane permeability .
  • Synthetic Efficiency : Analogous compounds (e.g., ) show yields ranging from 45% to 83%, with melting points between 90–274°C. The target compound’s synthesis likely follows similar protocols but may require optimization for higher yields.
Anti-Inflammatory Activity
  • AS111 : The 3-methylphenyl-substituted analog (AS111) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac in a rat formalin edema model, attributed to cyclooxygenase-2 (COX-2) inhibition . The target compound’s 2-methylphenyl group may offer comparable or reduced efficacy due to positional isomerism.
  • Furan-2-yl Derivatives: Compounds with furan-2-yl substituents () showed anti-exudative activity at 10 mg/kg, comparable to diclofenac. The target compound’s phenoxyphenyl group may enhance stability but reduce solubility, affecting bioavailability.
Antimicrobial and Antioxidant Activity
  • Pyridin-4-yl Derivatives: N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1–KA15) showed broad-spectrum antimicrobial activity, with electron-withdrawing groups (e.g., nitro, chloro) enhancing efficacy .
Enzyme Inhibition
  • Reverse Transcriptase Inhibition: Hydroxyphenyl-substituted analogs (e.g., AM31) exhibited nanomolar inhibition constants (Ki) against HIV-1 reverse transcriptase due to hydrogen bonding with active-site residues . The target compound’s 2-methylphenyl group lacks hydrogen-bonding capacity, likely reducing potency.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Methoxy and chloro substituents () may slow hepatic metabolism compared to the target compound’s methyl group, which is susceptible to cytochrome P450 oxidation.

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide , also referred to by its CAS number 727718-65-2, is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N5O2S\text{C}_{18}\text{H}_{18}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a triazole ring, which is commonly associated with various biological activities, including antifungal and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of triazole derivatives, particularly in the following areas:

  • Antimicrobial Activity : Triazole compounds exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of specific substituents on the triazole ring enhances this activity.
  • Anticancer Activity : Research indicates that triazole derivatives can inhibit tumor cell growth. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation pathways .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Interaction with Cell Membranes : The lipophilic nature of the phenoxy group allows for better membrane penetration, enhancing bioavailability and efficacy against microbial pathogens.
  • Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and immune responses, potentially offering therapeutic benefits in autoimmune diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompound TestedFindings
Triazole DerivativesSignificant anticancer activity against A549 and C6 cell lines; induction of apoptosis observed.
Acetamide AnaloguesShowed moderate activity against gram-positive bacteria; structure-activity relationship (SAR) indicated that specific substitutions enhance potency.
Related TriazolesDemonstrated improved aqueous solubility and bioactivity compared to other classes; effective against multiple microbial strains.

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for synthesizing 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide with high purity?

  • Methodology : Synthesis typically involves multi-step reactions with strict control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.
  • Solvents : Polar aprotic solvents like DMF or ethanol for solubility and reactivity .
  • Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) to accelerate cyclization steps .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR and mass spectrometry .

Q. How is the compound structurally characterized post-synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks for sulfanyl, acetamide, and triazole moieties .
  • FT-IR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-exudative activity in derivatives?

  • Methodology :

  • Substituent Variation : Introduce groups at the 4-amino (triazole) or phenyl rings (e.g., halogens, methoxy) to modulate lipophilicity and binding .
  • Biological Testing : Use the formalin-induced rat paw edema model to quantify anti-exudative activity (AEA). Measure edema reduction (%) relative to controls .
    • Example SAR Table :
Substituent PositionGroup IntroducedAEA (% Edema Reduction)Reference
4-Amino (triazole)-F62%
Phenyl (2-methyl)-Cl55%

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Curves : Establish EC₅₀ values to compare potency under standardized conditions .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with inflammatory targets (e.g., COX-2) and validate via mutagenesis .
    • Case Study : Discrepancies in AEA between halogenated derivatives may arise from variations in bioavailability. Address via logP measurements and pharmacokinetic profiling .

Q. How can researchers assess the compound’s potential as a multi-target therapeutic agent?

  • Screening Workflow :

Enzyme Assays : Test inhibition of COX-2, LOX, or TNF-α using ELISA or fluorometric kits .

Cell-Based Models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory markers (e.g., IL-6, IL-1β) in RAW 264.7 macrophages .

In Vivo Validation : Combine anti-exudative models with histopathology to assess tissue-level effects .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Key Issues :

  • Intermediate Stability : Protect reactive intermediates (e.g., thiols) via inert atmospheres .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure product .
    • Process Optimization : Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How to mitigate risks of compound degradation during storage?

  • Guidelines :

  • Storage Conditions : -20°C in amber vials under nitrogen to prevent oxidation .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar analogs?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., primary vs. immortalized) or inflammation models .
  • Stereochemical Factors : Unresolved enantiomers in racemic mixtures may have divergent activities .
    • Resolution : Standardize protocols (e.g., OECD guidelines) and use chiral HPLC to isolate enantiomers .

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